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Working with RNA requires meticulous care due to its inherent instability and the ubiquitous

nature of RNases, enzymes that degrade RNA.[1][2] In the context of in vitro repair assays,

maintaining RNA integrity is paramount for obtaining reliable and reproducible results. This

guide provides detailed troubleshooting advice, frequently asked questions, and experimental

protocols to help you minimize RNA degradation in your experiments.

Troubleshooting Guide
This section addresses specific problems you might encounter. Follow the decision tree below

to diagnose the source of degradation.
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RNA Degradation Observed
(e.g., smearing on gel)

Check RNA Integrity
BEFORE the Assay

Check Negative Control
(No Enzyme/Substrate)

Intact

Problem: Starting RNA is already degraded.
Solution: Re-isolate RNA, ensuring proper

handling and storage. Perform QC before use.

Degraded

Review Handling
Technique

Intact

Problem: Contamination in assay reagents
(buffer, water, inhibitors, etc.).

Solution: Use fresh, certified RNase-free
reagents. Test individual components.

Degradation
Observed

Problem: RNase contamination introduced
during assay setup.

Solution: Review and improve aseptic technique.
Clean workspace and pipettes.

Potential
Contamination Source

Problem: Contamination in the repair enzyme.
Solution: Use a fresh enzyme aliquot or a different

lot. Check enzyme QC data from the supplier.

Technique is
Stringent

Click to download full resolution via product page

Caption: A decision tree to systematically identify the source of RNA degradation.

Q: My RNA is degraded before I even start my repair
assay. What are the potential sources of contamination?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b610582?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A: If your starting material is already compromised, the issue lies in your RNA isolation,

handling, or storage procedures.

Potential Causes:

Endogenous RNases: Tissues and cells contain RNases that are released upon lysis.[1]

Incomplete inactivation during RNA extraction will lead to degradation.

Contaminated Workspace and Equipment: RNases are present on skin, in dust, and on

common lab surfaces like benchtops and pipettes.[1][3][4]

Contaminated Reagents: Water, buffers, and solutions that are not certified RNase-free

can be a major source of contamination.[3]

Improper Storage: Storing RNA at inappropriate temperatures or in water instead of a

buffered solution can lead to degradation over time.[2] Repeated freeze-thaw cycles

should also be avoided.[5]

Solutions:

Ensure your RNA extraction protocol includes a powerful denaturant (e.g., guanidinium

thiocyanate) to inactivate endogenous RNases immediately upon cell lysis.[6]

Establish a dedicated workspace for RNA experiments.[7][8] Before starting, clean your

bench, pipettes, and any equipment with an RNase decontamination solution (e.g.,

RNaseZap™).[2][5]

Use certified RNase-free disposable plasticware, including filter pipette tips.[3][9]

Prepare all solutions with RNase-free water.[10] Consider aliquotting reagents to prevent

contamination of stock solutions.[7]

Store your purified RNA in an appropriate buffer (e.g., TE buffer) at -80°C for long-term

storage.[1][2]

Q: I see smearing on my gel after the repair assay, but
my starting RNA was intact. How can I pinpoint the
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cause?
A: Degradation occurring during the assay points to contamination introduced with one of the

reaction components or through handling during setup.

Potential Causes:

Contaminated Assay Buffer or Water: The buffer or water used to prepare the final reaction

mix may be contaminated.

Contaminated Enzyme Preparation: The repair enzyme itself could be a source of RNase

contamination.[3]

RNase Inhibitor Failure: The RNase inhibitor may be inactive, used at a suboptimal

concentration, or incompatible with your reaction conditions.

Incubation Conditions: Prolonged incubation at temperatures optimal for cryptic RNases

can cause degradation.

Solutions:

Run Controls: Set up a series of control reactions to identify the contaminated component.

This includes a "no enzyme" control and controls where you omit one component at a

time.[11]

Use Fresh Aliquots: Always use fresh aliquots of enzymes, buffers, and other reagents to

avoid contaminating your master stocks.[7]

Check RNase Inhibitor: Ensure your RNase inhibitor is active and appropriate for your

assay. Some inhibitors require specific conditions (like the presence of DTT) to be active.

[12]

Optimize Incubation Time: Determine the minimum incubation time required for the repair

reaction to minimize the window for potential RNA degradation.

Frequently Asked Questions (FAQs)
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Q: What are the primary sources of RNases in a lab
environment?
A: RNases are extremely stable and widespread. Key sources include:

Human Contact: Skin, hair, and saliva are rich in RNases.[3][4][12] Always wear gloves and

change them frequently.[9][10]

Dust and Microbes: Airborne dust particles often carry bacteria and mold, which are sources

of RNases.[1]

Cross-Contamination: Reagents or equipment used for other applications (like plasmid

minipreps that use RNase A) can be a major source of contamination.

Lab Equipment: Surfaces of pipettes, centrifuges, and gel boxes can harbor RNases if not

properly decontaminated.[4]

Q: Which type of RNase inhibitor should I use?
A: The most common type is a recombinant protein-based inhibitor, such as a murine or human

placental RNase inhibitor. These inhibitors bind non-covalently to a broad range of RNases,

including RNase A, B, and C, effectively inactivating them.[13][14] They are ideal for enzymatic

reactions like in vitro repair assays as they do not interfere with the activity of polymerases or

other desired enzymes.[14]

Q: How should I properly store my RNA samples to
prevent degradation?
A: Proper storage is critical for maintaining RNA integrity.

Short-term (days to weeks): Store at -20°C or, preferably, -80°C.[2]

Long-term (months to years): Always store at -80°C.[15]

Storage Solution: Resuspend and store RNA in a buffered, RNase-free solution like TE

buffer (Tris-EDTA). The buffer helps maintain a stable pH, and EDTA chelates divalent
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cations that can contribute to RNA hydrolysis.[2] Storing RNA in water is not recommended

for long-term storage as it is susceptible to degradation.[2]

Aliquoting: Aliquot RNA samples to avoid multiple freeze-thaw cycles, which can damage

RNA molecules.[5]

Quantitative Data Summary
Table 1: Common Treatments for Labware and Solutions

Item Treatment Method Protocol Summary Reference

Glassware Baking

Clean with detergent,

rinse thoroughly, and

bake at 180-240°C for

at least 4 hours.

[3][9][16]

Plasticware (non-

disposable)
Chemical

Soak in 3% hydrogen

peroxide for 10-15

minutes, then rinse

with RNase-free

water.

[1][9]

Electrophoresis Tanks Chemical

Clean with 0.5% SDS,

rinse with RNase-free

water, then rinse with

ethanol.

[16]

Aqueous Solutions

(non-amine)
DEPC Treatment

Add DEPC to 0.1%

(v/v), incubate for at

least 1 hour (or 12

hours at 37°C), then

autoclave to inactivate

DEPC.

[9][12][16]

Surfaces (Benches,

Pipettes)

Decontamination

Spray

Spray with a

commercial solution

(e.g., RNaseZap™),

wait a few minutes,

then wipe with RNase-

free water.

[2][5]
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Detailed Experimental Protocols
Protocol 1: Preparation of an RNase-Free Workspace

Designate an Area: If possible, designate a specific bench or area solely for RNA work.[7][8]

Surface Decontamination: Before starting, liberally spray the bench surface, pipettors,

vortexer, and microcentrifuge with an RNase decontamination solution.[2]

Wipe Down: After waiting for the recommended time, wipe the surfaces thoroughly with

clean, RNase-free paper towels.

Final Rinse: Wipe the surfaces again with a paper towel soaked in RNase-free water to

remove any residue from the decontamination solution.[2]

Use Protective Barriers: Consider using a disposable bench pad to provide an additional

layer of protection.

Personal Protective Equipment (PPE): Always wear a clean lab coat and fresh disposable

gloves. Change gloves frequently, especially after touching any surface not explicitly cleaned

for RNA work (e.g., door handles, computer keyboards).[9][12]

Protocol 2: Assessing RNA Integrity with Denaturing
Agarose Gel Electrophoresis
This protocol is a common method to visually inspect the quality of your RNA before and after

the repair assay.[17]

Gel Preparation (Formaldehyde Gel):

In a fume hood, dissolve 1 g of agarose in 72 mL of RNase-free water by heating.

Cool the solution to about 60°C.

Add 10 mL of 10X MOPS running buffer and 18 mL of 37% formaldehyde.[18]

Swirl gently to mix and pour into a gel casting tray that has been cleaned with an RNase

decontamination solution. Allow it to solidify completely.
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Sample Preparation:

In an RNase-free tube, mix 1-3 µg of your RNA sample with 3 parts of a formaldehyde-

based loading dye (e.g., NorthernMax Formaldehyde Load Dye).[18]

Heat the mixture at 65°C for 15 minutes to denature the RNA, then immediately place it on

ice for at least 1 minute.[18]

Electrophoresis:

Place the gel in an electrophoresis tank filled with 1X MOPS running buffer.

Load the denatured RNA samples and an RNA ladder.

Run the gel at a constant voltage (e.g., 5-6 V/cm) until the dye front has migrated

approximately two-thirds of the way down the gel.[18]

Visualization and Interpretation:

Stain the gel with ethidium bromide or a safer alternative like SYBR® Gold.

Visualize the gel on a UV transilluminator.

Intact Eukaryotic RNA: You should see two sharp, distinct bands corresponding to the 28S

and 18S ribosomal RNA (rRNA). The 28S band should be approximately twice as intense

as the 18S band.[17][19][20]

Degraded RNA: Degraded RNA will appear as a smear running down the lane, with the

28S and 18S bands being faint or absent.[17][19]

Visualizations
General Workflow for In Vitro RNA Repair Assay
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Caption: Key steps in an in vitro RNA repair assay, highlighting critical control points.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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